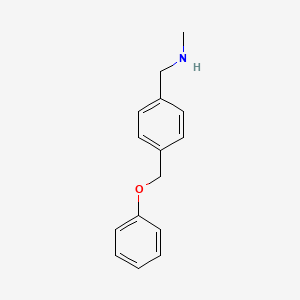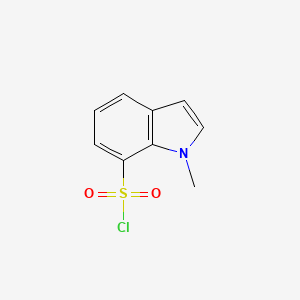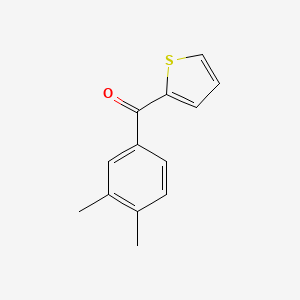![molecular formula C12H16F3N3O B1358648 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine CAS No. 1000339-99-0](/img/structure/B1358648.png)
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including anticonvulsant, antimicrobial, and cognitive enhancement properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, as well as the use of catalysts to improve yields and selectivity. For instance, a related compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method could potentially be adapted for the synthesis of "1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine" by altering the starting materials and conditions to accommodate the trifluoromethylpyridinyl moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to generate a wide range of compounds with different biological activities. The trifluoromethyl group and pyridinyl moiety present in the compound of interest are known to influence the binding affinity and selectivity of the molecule towards biological targets, such as serotonin receptors .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including interactions with biological targets. For example, 1-(m-Trifluoromethylphenyl)-piperazine has been shown to inhibit the binding of tritiated serotonin to rat brain membranes and decrease serotonin turnover, suggesting its action as a serotonin receptor agonist . This indicates that the trifluoromethyl group plays a significant role in the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperazine ring. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The pyridinyl moiety can contribute to the compound's basicity and its ability to form hydrogen bonds, which are important for its interaction with biological targets .
Applications De Recherche Scientifique
Insecticide Design and Biological Activities
- Serotonergic Ligand-based Insecticides : The compound has been used as a basis for designing novel insecticides. It displays high affinity for serotonin receptors in the parasitic nematode Haemonchus contortus. Derivatives of this compound have shown growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata (Cai et al., 2010).
Pharmaceutical Applications
- Antibacterial and Antitubercular Agents : Novel fluoroquinolones, including derivatives of the compound, have shown promising in vivo activity against Mycobacterium tuberculosis in mice, with comparable efficacy to sparfloxacin (Shindikar & Viswanathan, 2005).
- Anticonvulsant Activity : Research on derivatives of the compound revealed significant anticonvulsant activity in several models of seizures in mice. These compounds were effective in electroshock and pentylenetetrazole-induced seizure models (Kamiński et al., 2011).
Chemotherapeutic Research
- Prostate Cancer Treatment : A derivative of the compound, AZD3514, has been developed as a clinical candidate for castrate-resistant prostate cancer. The derivative targets the androgen receptor (Bradbury et al., 2013).
Neuropharmacology
- Cognitive Enhancers : Certain derivatives have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2012).
Computational Chemistry and Drug Design
- Molecular Docking Studies : The compound has been a subject in molecular docking studies, essential for understanding its interaction with biological targets and potential drug design applications (Balaraju et al., 2019).
Propriétés
IUPAC Name |
1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRHRVMTKRPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625409 |
Source


|
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
CAS RN |
1000339-99-0 |
Source


|
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

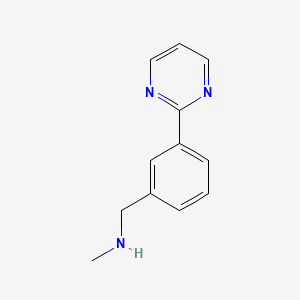
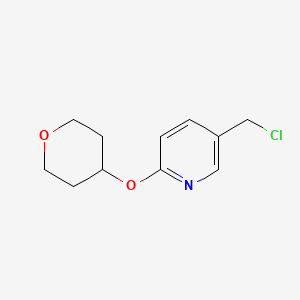
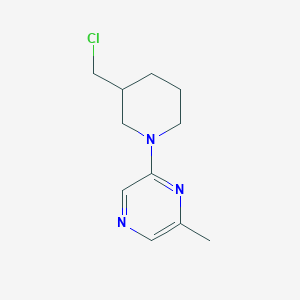
![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)
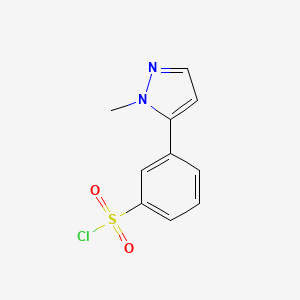

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
